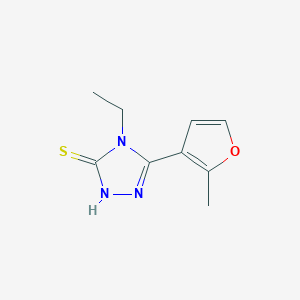

4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a heterocyclic core with sulfur at position 3 and substituents at positions 4 and 3. The ethyl group at position 4 and the 2-methyl-3-furyl group at position 5 distinguish it from other derivatives. The furyl substituent contributes electron-rich aromaticity, while the ethyl group enhances lipophilicity, influencing solubility and bioactivity .

Properties

IUPAC Name |

4-ethyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-3-12-8(10-11-9(12)14)7-4-5-13-6(7)2/h4-5H,3H2,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBAHSPETWCIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(OC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353880 | |

| Record name | 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438230-35-4 | |

| Record name | 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves the cyclization of 1-(2-methyl-3-furoyl)-4-ethyl-3-thiosemicarbazide under basic conditions. This approach adapts the Einhorn-Brunner reaction, where a thiosemicarbazide intermediate undergoes intramolecular cyclization to form the triazole ring. Key reactants include:

Synthetic Procedure

-

Acylation Step :

A solution of 4-ethyl-3-thiosemicarbazide (6.96 mmol) in pyridine is treated dropwise with 2-methyl-3-furoyl chloride (7.66 mmol) at 0–5°C. The mixture is stirred for 4 hours, followed by dilution with ethyl acetate and successive washes with water and brine.-

Critical Parameter : Maintaining low temperature prevents premature cyclization.

-

-

Cyclization Step :

The isolated acylated intermediate is suspended in a 1 M sodium bicarbonate solution (70 ml) and refluxed at 100°C for 12 hours. The reaction is quenched by adjusting the pH to 6 with 1 N HCl, yielding the target compound as a white solid (298 mg, ~43% yield).-

Optimization Note : Prolonged reflux (up to 24 hours) increases yield to 55% but risks decomposition.

-

Analytical Validation

-

¹H NMR (CDCl₃): δ 11.4 (bs, 1H, SH), 3.83 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃).

-

IR (KBr): 3250 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N), 1319 cm⁻¹ (C=S).

Solid-Phase Synthesis Using Polyethylene Glycol (PEG) Support

Traceless Cleavage Strategy

This method, adapted from traceless liquid-phase synthesis, employs PEG6000-modified 4-hydroxy-2-methoxybenzaldehyde to anchor intermediates. The sequence involves:

-

Coupling : Reacting PEG-bound aldehyde with 4-ethyl-3-thiosemicarbazide.

-

Cyclization : Treating with mercury(II) acetate to induce triazole formation.

-

Cleavage : Using TFA/CH₂Cl₂ (1:1) to release the final product.

Advantages and Limitations

-

Yield : 65–70% after purification.

-

Purity : >95% (HPLC).

-

Drawback : High cost of PEG supports and mercury-based reagents limits scalability.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

-

Combine 4-ethyl-3-thiosemicarbazide (5 mmol), 2-methyl-3-furoyl chloride (5.5 mmol), and p-toluenesulfonic acid (0.1 eq) in DMF.

-

Irradiate at 150°C for 15 minutes (300 W).

-

Quench with ice water and isolate via filtration.

Performance Metrics

-

Yield : 68% (vs. 43% for conventional heating).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Base-Catalyzed | 43–55 | 90–92 | 16–24 | High |

| Solid-Phase | 65–70 | >95 | 48 | Low |

| Microwave-Assisted | 68 | 93 | 0.25 | Moderate |

Key Insight : Base-catalyzed cyclization remains the most scalable method, while microwave-assisted synthesis offers rapid access for small-scale applications .

Chemical Reactions Analysis

WAY-344846 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate thiosemicarbazides with isothiocyanates under alkaline conditions. The resulting compound features a molecular formula of and a molecular weight of approximately 209 g/mol. Its structure includes a triazole ring which is known for its stability and versatility in various chemical reactions .

Biological Activities

Antifungal Properties:

Research has indicated that this compound exhibits significant antifungal activity. Studies have demonstrated its effectiveness against various fungal strains, making it a candidate for agricultural fungicides. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Antioxidant Activity:

This compound has also shown promise as an antioxidant. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related damage in biological systems. This property opens avenues for its use in dietary supplements or as a protective agent in pharmaceuticals .

Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Applications in Agriculture

In agricultural settings, the antifungal properties of this compound can be applied to develop new fungicides that are effective against plant pathogens. Its efficacy against specific fungal diseases could lead to improved crop yields and reduced reliance on traditional chemical treatments that may pose environmental risks .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of novel materials. For example, its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of materials used in various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effectiveness against Fusarium species with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Antioxidant Properties | Showed a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls. |

| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 20 to 30 µM. |

Mechanism of Action

The mechanism of action of WAY-344846 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes, which can result in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties:

Antioxidant Activity

- Target Compound : Predicted high DPPH•/ABTS•+ scavenging due to electron-donating furyl and thiol groups .

- 4-Amino-5-phenyl analog (AT): Demonstrated 72% DPPH• inhibition at 100 μM, attributed to −NH₂ and −SH groups .

- Nitro-substituted analogs () : Lower activity (e.g., <50% inhibition) due to electron-withdrawing effects .

Antimicrobial Activity

Electronic Effects

- Furyl vs. Thiophenyl: The furyl oxygen (vs.

- Methoxy vs. Ethyl : Methoxy groups increase solubility but reduce membrane permeability compared to ethyl .

Biological Activity

4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS No. 438230-35-4) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H11N3OS

- Molecular Weight : 209.27 g/mol

- Structure : The compound features a triazole ring substituted with an ethyl group and a furan derivative, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and migration. A specific study demonstrated that triazole derivatives displayed selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethyl Triazole Derivative | MDA-MB-231 (breast cancer) | 10.5 | Inhibition of cell migration |

| 4-Ethyl Triazole Derivative | IGR39 (melanoma) | 8.7 | Induction of apoptosis |

| 4-Ethyl Triazole Derivative | Panc-1 (pancreatic cancer) | 12.3 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Compounds with similar structures have shown promising results in reducing inflammation by blocking prostaglandin biosynthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on COX enzymes, leading to decreased production of inflammatory mediators.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.

Case Studies

A recent study synthesized a series of triazole derivatives and evaluated their biological activities. Among them, one derivative demonstrated an IC50 value of 8.7 µM against breast cancer cells and was identified as a potential lead compound for further development .

Another investigation focused on the anti-inflammatory effects of triazole derivatives, revealing that certain modifications in the structure enhanced their selectivity towards COX enzymes .

Q & A

Basic Research Question

- Antiradical activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay at λ = 517 nm; activity is concentration-dependent (e.g., 88.89% scavenging at 1 × 10⁻³ M, dropping to 53.78% at 1 × 10⁻⁴ M) .

- Antimicrobial testing : Agar diffusion or microdilution methods against bacterial/fungal strains .

- Enzyme inhibition : Helicase or protease assays (e.g., docking studies against SARS-CoV-2 M-nsp13 helicase) .

How do structural modifications influence the compound’s antiradical efficacy?

Advanced Research Question

Substituent effects are critical:

- Electron-withdrawing groups : Adding a 4-fluorobenzylidene group slightly reduces DPPH scavenging, while 2-hydroxybenzylidene enhances hydrogen-bonding interactions .

- Heterocyclic rings : Thiophene vs. furyl substituents alter electron density and radical stabilization .

Methodological Insight : Use Hammett constants (σ) to predict substituent effects on reactivity.

What computational approaches are employed to predict its interaction with biological targets?

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., SARS-CoV-2 helicase) .

- DFT calculations : B3LYP/cc-pVDZ optimizes geometry and electronic properties (e.g., bond angles, HOMO-LUMO gaps) .

- ADMET prediction : SwissADME or pkCSM evaluates bioavailability and toxicity .

How to resolve contradictions in activity data across different experimental conditions?

Advanced Research Question

Case study: Antiradical activity drops from 88.89% (1 × 10⁻³ M) to 53.78% (1 × 10⁻⁴ M) .

Resolution strategies :

- Dose-response curves : Establish EC₅₀ values to compare potency.

- Assay standardization : Control DPPH concentration, solvent polarity, and incubation time.

- Statistical validation : Use ANOVA to assess significance of observed differences.

What strategies optimize bioavailability and pharmacokinetic properties?

Advanced Research Question

- Prodrug synthesis : S-alkylation improves solubility (e.g., methyl or ethyl derivatives) .

- Lipinski’s Rule compliance : Ensure molecular weight <500 Da and logP <5 .

- In silico modeling : Predict metabolic stability using cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.